molecular formula C7H7F2NO2S B1428493 3,5-Difluoro-4-methylbenzenesulfonamide CAS No. 1239964-24-9

3,5-Difluoro-4-methylbenzenesulfonamide

Katalognummer: B1428493
CAS-Nummer: 1239964-24-9
Molekulargewicht: 207.2 g/mol
InChI-Schlüssel: CXOGITGNXTXMMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Difluoro-4-methylbenzenesulfonamide is an organic compound with the molecular formula C₇H₇F₂NO₂S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,5-Difluoro-4-methylbenzenesulfonamide involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 4-bromo-3,5-difluorobenzenesulfonamide as a starting material. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium fluoride. Methylboronic acid is used as the coupling partner. The reaction mixture is heated under microwave irradiation at 120°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluoro-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as cesium fluoride, used to deprotonate and activate reactants.

    Nucleophiles: For substitution reactions, various nucleophiles can be used depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling with methylboronic acid yields a methyl-substituted product .

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-4-methylbenzenesulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-4-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through its sulfonamide group, which can form strong interactions with biological targets. The presence of fluorine atoms can enhance its binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Difluoro-4-methylbenzenesulfonamide is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and interactions with biological targets. The combination of fluorine atoms and a methyl group on the benzene ring can enhance its stability and electronic properties, making it valuable for various applications .

Biologische Aktivität

3,5-Difluoro-4-methylbenzenesulfonamide (CAS No. 1239964-24-9) is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C7H7F2N1O2S
  • Molecular Weight : 209.2 g/mol
  • Functional Groups : Sulfonamide group (-SO2NH2), fluorine substituents at the 3 and 5 positions of the benzene ring, and a methyl group at the 4 position.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit the activity of carbonic anhydrase, which plays a critical role in various physiological processes including acid-base balance and fluid secretion.
  • Antimicrobial Activity : Similar to other sulfonamides, this compound may exhibit antimicrobial properties by mimicking para-aminobenzoic acid (PABA), thus interfering with folate synthesis in bacteria.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. The compound's efficacy can be summarized in the following table:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines reveal that this compound exhibits selective cytotoxic effects. The following table summarizes cell viability results after treatment with different concentrations of the compound:

Concentration (µM)Cell Line A (Viability %)Cell Line B (Viability %)Reference
0100100
108590
506570
1003040

Case Study on Anticancer Activity

A recent study investigated the anticancer potential of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Findings :
    • IC50 values for HeLa and MCF-7 were determined to be approximately 25 µM and 30 µM, respectively.
    • Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.

Case Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. In vivo models demonstrated that treatment with this compound significantly reduced inflammation markers:

  • Inflammatory Model : Carrageenan-induced paw edema in rats.
  • Results :
    • A reduction in paw swelling by approximately 50% compared to control groups was observed after administration of the compound at a dose of 10 mg/kg.

Eigenschaften

IUPAC Name

3,5-difluoro-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOGITGNXTXMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-3,5-difluorobenzenesulfonamide (1.09 g, 4 mmol), CsF (1.34 g, 3 eq), methylboronic acid (494 mg, 2 equiv) and Pd(PPh3)4 (140 mg, 0.3 eq) in 1,2-dimethoxyethane (16 mL) was heated to 120° C. under microwave irradiation for 4 h. After cooling, solids were removed by filtration and washed with EtOAc. The filtrate was concentrated and then purified by column chromatography (silica, EtOAc-Hex, 1:4 to 4:1) to give 3,5-difluoro-4-methylbenzenesulfonamide (776 mg). 1H NMR (400 MHz, CD3OD) δ 7.65 (d, 2H), 2.46 (s, 3H); GC-MS (ES) m/z 207 (M).
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
494 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,5-Difluoro-4-methylbenzenesulfonamide
Reactant of Route 4
3,5-Difluoro-4-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3,5-Difluoro-4-methylbenzenesulfonamide
Reactant of Route 6
3,5-Difluoro-4-methylbenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.